7-methyl-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Overview
Description
7-methyl-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a useful research compound. Its molecular formula is C13H10N2OS and its molecular weight is 242.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 242.05138412 g/mol and the complexity rating of the compound is 444. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 260551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial and Antitubercular Activities
Compounds including 7-methyl-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one have been synthesized and evaluated for their potential in treating bacterial and tubercular infections. Studies reveal that certain derivatives show significant antibacterial and antitubercular activities, making them potential candidates for developing new treatments in this field (Cai et al., 2016).
Structural and Supramolecular Studies
Research focusing on the structural modifications of thiazolo[3,2-a]pyrimidine derivatives, including 7-methyl variants, provides insights into their conformational features. Such studies are crucial for understanding the chemical properties of these compounds and their potential applications in various scientific fields (Nagarajaiah & Begum, 2014).
Antimicrobial and Antioxidant Activities
Recent advancements include the development of 7-thioxosubstituted thiazolo[3,2-c]pyrimidine derivatives, which have been tested for their antimicrobial and antioxidant properties. These compounds are of interest due to their potential therapeutic applications, especially in combating microbial infections and oxidative stress (Litvinchuk et al., 2021).
Anti-inflammatory Properties
Thiazolo[3,2-a]pyrimidine derivatives, including 7-methyl variants, have been synthesized and evaluated for their anti-inflammatory activities. Some of these compounds have shown promising results, indicating their potential use in the treatment of inflammatory conditions (Tozkoparan et al., 1999).
Anticancer Activities
Derivatives of this compound have been explored for their anticancer activities. Some of these compounds exhibit significant effects against various cancer cell lines, highlighting their potential as chemotherapeutic agents (Jin, 2015).
Antinociceptive and Anti-inflammatory Applications
Research has shown that certain thiazolopyrimidine derivatives possess antinociceptive and anti-inflammatory properties. These findings are important for developing new pain management and anti-inflammatory drugs (Selvam et al., 2012).
Synthesis and Characterization
Efforts in the synthesis and characterization of thiazolo[3,2-a]pyrimidine derivatives, including 7-methyl variants, contribute significantly to the field of organic chemistry. Understanding the synthesis pathways and structural properties of these compounds aids in their application in various scientific domains (Nagarajaiah & Begum, 2015).
Properties
IUPAC Name |
7-methyl-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-9-7-12(16)15-11(8-17-13(15)14-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLWDLLXBFXGGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70312682 | |
Record name | NSC260551 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70312682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17649-34-2 | |
Record name | NSC260551 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260551 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC260551 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70312682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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